N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide
Description
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide is a tertiary amine derivative characterized by a pyrrolidine core substituted with a benzyl group at the 1-position and an isopropyl-acetamide moiety at the 3-position. The chloro substituent on the acetamide chain and the stereochemistry (R-configuration) of the pyrrolidine ring are critical to its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQFTQGJHMZLBY-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Strategy: Derivatization from (R)-Proline
(R)-Proline, a commercially available chiral precursor, is transformed into (R)-pyrrolidin-3-amine through a Hofmann degradation sequence:
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N-Benzylation : (R)-Proline is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield (R)-1-benzyl-pyrrolidine-2-carboxylic acid.
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Curtius Rearrangement : The carboxylic acid is converted to an acyl azide, which undergoes thermal decomposition to form an isocyanate intermediate. Hydrolysis yields (R)-1-benzyl-pyrrolidin-3-amine with retained configuration.
Reaction Conditions :
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Acyl Azide Formation : React (R)-1-benzyl-pyrrolidine-2-carbonyl chloride with sodium azide in aqueous acetone at 0°C.
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Thermal Decomposition : Heat the acyl azide in toluene at 80°C, followed by quenching with HCl to isolate the amine.
Analytical Data :
Asymmetric Hydrogenation of Pyrroline Derivatives
An alternative route involves asymmetric hydrogenation of a prochiral pyrroline precursor:
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Synthesis of 3-Aminopyrroline : Condense acrylonitrile with benzylamine to form a Schiff base, followed by cyclization.
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Catalytic Hydrogenation : Use a chiral catalyst (e.g., Rh-DuPhos) to hydrogenate the pyrroline to (R)-1-benzyl-pyrrolidin-3-amine with >90% enantiomeric excess (ee).
Optimization Notes :
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Solvent : Methanol or ethanol enhances catalyst activity.
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Pressure : 50–100 psi H₂ ensures complete conversion.
N-Isopropylation of (R)-1-Benzyl-pyrrolidin-3-amine
The secondary amine undergoes alkylation with isopropyl bromide under Mitsunobu conditions to install the isopropyl group while preserving chirality:
Procedure :
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Dissolve (R)-1-benzyl-pyrrolidin-3-amine (10 mmol) in THF.
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Add isopropyl bromide (12 mmol), DIAD (12 mmol), and PPh₃ (12 mmol).
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Stir at room temperature for 24 hours.
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Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate N-isopropyl-(R)-1-benzyl-pyrrolidin-3-amine.
Key Considerations :
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Base Selection : Triethylamine or DIAD minimizes side reactions.
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Temperature Control : Room temperature prevents racemization.
Characterization :
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HRMS (ESI+): Calculated for C₁₄H₂₂N₂ ([M+H]⁺): 219.1861; Found: 219.1858.
Acylation with Chloroacetyl Chloride
The final step involves reacting N-isopropyl-(R)-1-benzyl-pyrrolidin-3-amine with chloroacetyl chloride under Schotten-Baumann conditions:
Protocol :
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Dissolve the amine (5 mmol) in anhydrous dichloromethane.
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Add chloroacetyl chloride (6 mmol) dropwise at 0°C.
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Stir for 2 hours, then warm to room temperature.
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Wash with 1M HCl (2×50 mL) and saturated NaHCO₃ (2×50 mL).
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Dry over Na₂SO₄ and concentrate to yield the crude product.
Yield : 78–85% after purification.
Spectroscopic Data :
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¹³C NMR (101 MHz, CDCl₃): δ 169.2 (C=O), 54.8 (N-CH(CH₃)₂), 49.5 (pyrrolidine C-3), 42.1 (CH₂Cl), 138.5–126.3 (Ar-C), 22.1 (CH(CH₃)₂).
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IR (cm⁻¹): 1655 (C=O), 1540 (N-H), 745 (C-Cl).
Stereochemical Integrity and Purity Assessment
The (R)-configuration is verified via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10, 1.0 mL/min), showing a single peak with >99% ee. Racemization during acylation is negligible due to mild reaction conditions.
Comparative Analysis of Alternative Routes
Reductive Amination Approach
Condensing (R)-1-benzyl-pyrrolidin-3-amine with acetone under hydrogenation (Pd/C, H₂ 60 psi) affords the secondary amine but yields lower enantiopurity (85–90% ee) due to partial racemization.
Solid-Phase Synthesis
Immobilizing the pyrrolidine amine on Wang resin enables stepwise alkylation and acylation, though scalability issues and moderate yields (65–70%) limit practicality.
Industrial-Scale Considerations
For bulk production, continuous flow systems reduce reaction times and improve consistency:
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Acylation Step : Tubular reactor with in-line HCl scavenging (e.g., polymer-supported base).
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Purification : Simulated moving bed (SMB) chromatography enhances throughput.
Chemical Reactions Analysis
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and formation of corresponding hydrolysis products.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C16H23ClN2O
- CAS Number : 1354002-34-8
Structural Characteristics
The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a suitable candidate for drug development. The presence of the chloro group enhances its reactivity and potential interactions with biological macromolecules.
Neuroscience
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide has been studied for its effects on neurotransmitter systems. Research indicates that compounds with similar structures can modulate dopamine and serotonin receptors, which are critical in treating mood disorders and neurodegenerative diseases.
Case Study: Dopaminergic Activity
In experimental models, compounds structurally related to this compound have shown promise as dopamine receptor agonists. These findings suggest potential applications in treating conditions such as Parkinson's disease and schizophrenia.
Pharmacotherapy
The compound may serve as a lead structure for developing new pharmacological agents targeting specific receptors involved in pain modulation and anxiety disorders.
Case Study: Analgesic Properties
Research has demonstrated that derivatives of similar acetamide compounds exhibit analgesic properties by acting on the central nervous system. This opens avenues for developing new pain management therapies that are more effective than current opioid treatments.
Cancer Research
Emerging studies suggest that this compound could be explored for its potential anti-cancer properties. Compounds with structural similarities have been identified as selective androgen receptor modulators (SARMs), which are being investigated for their utility in treating androgen-dependent cancers.
Case Study: Prostate Cancer Treatment
Clinical trials involving SARMs have shown promising results in reducing tumor growth in prostate cancer models. The mechanism involves antagonizing androgen receptors, a pathway that this compound may exploit.
Mechanism of Action
The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
- Molecular Formula : C₁₇H₂₅ClN₂O
- Molar Mass : 308.85 g/mol
- Key Differences: The piperidine ring (6-membered) replaces the pyrrolidine (5-membered) core, altering ring strain and conformational flexibility.
- Relevance : This analogue highlights the impact of ring size and stereochemistry on molecular interactions. Piperidine derivatives often exhibit distinct pharmacokinetic profiles compared to pyrrolidines due to differences in lipophilicity and hydrogen-bonding capacity .
5-Chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide 2-enedioic acid salt
- Molecular Formula : C₂₆H₂₈ClN₃O₅
- Molar Mass : 497.97 g/mol
- Key Differences :
- Incorporates an indole-carboxylic acid group and a 2-enedioic acid salt , significantly increasing molecular complexity and polarity.
- The additional substituents may enhance solubility but reduce blood-brain barrier permeability compared to the simpler acetamide structure of the target compound.
Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound (R-configuration) | C₁₇H₂₅ClN₂O | ~308.85* | Pyrrolidine, benzyl, chloro, isopropyl |
| Piperidine Analogue (S-configuration) | C₁₇H₂₅ClN₂O | 308.85 | Piperidine, benzyl, chloro, isopropyl |
| Indole-Containing Derivative | C₂₆H₂₈ClN₃O₅ | 497.97 | Indole-carboxylic acid, enedioic acid salt |
Biological Activity
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
The compound's IUPAC name is N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-isopropylacetamide. Its molecular formula is , with a molecular weight of approximately 284.80 g/mol. The synthesis typically involves several steps, including the formation of the pyrrolidine ring, introduction of the benzyl group, and chlorination to form the acetamide moiety .
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of pyrrolidine ring via cyclization reactions. |
| 2 | Introduction of the benzyl group through nucleophilic substitution. |
| 3 | Chlorination and formation of the acetamide bond. |
This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Its structure allows it to modulate activities related to neurotransmission and cellular signaling pathways.
Therapeutic Potential
Research indicates that this compound may have applications in treating neurological disorders due to its interaction with cholinergic systems. It has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling in the brain .
Anticancer Activity
A study investigating piperidine derivatives highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. These compounds were noted for their ability to induce apoptosis in hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .
Neuroprotective Effects
In research focused on Alzheimer's disease, derivatives of this compound exhibited dual inhibition of cholinesterase and beta-secretase enzymes, which are crucial in the pathogenesis of Alzheimer’s. The compounds showed significant antiaggregatory effects on amyloid beta and tau protein aggregation, indicating their potential as therapeutic agents for neurodegenerative diseases .
4. Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds can be insightful.
5. Conclusion
This compound is a compound with promising biological activities, particularly in the realms of neuroprotection and anticancer therapy. Ongoing research is essential to fully elucidate its mechanisms and potential therapeutic applications.
Q & A
Q. What methodological considerations are critical for synthesizing N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide to ensure stereochemical purity?
Answer: The synthesis requires multi-step protocols to preserve the (R)-configuration at the pyrrolidin-3-yl group. A common approach involves reacting 2-chloroacetyl chloride with N-isopropyl-N-((R)-1-benzyl-pyrrolidin-3-yl)amine under anhydrous conditions. Key steps include:
- Temperature control : Maintain 0–5°C during acylation to minimize racemization .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to avoid nucleophilic interference.
- Characterization : Confirm stereochemistry via chiral HPLC or optical rotation analysis. Compare results with structurally validated analogs (e.g., (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide) .
Q. How should researchers safely handle this compound given limited toxicological data?
Answer: Adopt precautionary measures aligned with Safety Data Sheets (SDS) for structurally similar acetamides:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate inhalation risks .
- Spill management : Collect spills using inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid aqueous rinsing to prevent environmental contamination .
Q. What spectroscopic techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, isopropyl groups) and rule out regioisomers .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion) and detect halogen isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and chloroacetamide (C-Cl, ~550–650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, stability) during experimental design?
Answer: When SDS data gaps exist (e.g., missing logP or melting points ):
- Experimental determination : Use shake-flask methods for logP measurement or differential scanning calorimetry (DSC) for thermal stability.
- Computational modeling : Predict properties via QSPR (Quantitative Structure-Property Relationship) tools like ACD/Labs or EPI Suite .
- Cross-reference analogs : Compare with structurally related compounds (e.g., N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide) to infer trends .
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?
Answer:
- Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during amine resolution steps .
- Process control : Monitor reaction progress via in-situ FTIR to detect intermediates and adjust reagent stoichiometry.
- Purification : Use simulated moving bed (SMB) chromatography for enantiomer separation, achieving >99% ee .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s potential pharmacological activity?
Answer:
- Bioisosteric replacement : Modify the chloroacetamide group to bromo or trifluoromethyl analogs and assess potency changes .
- Docking studies : Perform molecular docking with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) binding assays .
- Metabolic profiling : Use liver microsomes to identify metabolic hotspots (e.g., pyrrolidine N-debenzylation) and guide SAR .
Q. What experimental approaches address conflicting toxicological classifications in literature?
Answer:
- In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for acute cytotoxicity .
- In vivo models : Use zebrafish embryos (Danio rerio) for rapid developmental toxicity screening .
- Data reconciliation : Cross-validate results with databases like TOXNET or OECD QSAR Toolbox to resolve classification discrepancies .
Q. How can stability challenges (e.g., hydrolysis susceptibility) be mitigated in formulation studies?
Answer:
Q. What analytical methods quantify trace impurities from synthesis byproducts?
Answer:
- HPLC-UV/ELS : Use gradient elution with C18 columns and evaporative light scattering detection for non-chromophoric impurities .
- LC-MS/MS : Identify and quantify genotoxic impurities (e.g., alkyl chlorides) at ppm levels .
- NMR impurity profiling : Compare ¹H NMR spectra with spiked standards to detect low-abundance contaminants .
Q. How can researchers validate hypothesized metabolic pathways using isotopic labeling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
